2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a sulfanylidene group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring and the sulfanylidene group. Key reagents and conditions include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiazolidinone Ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.
Addition of the Sulfanylidene Group: This step typically involves the use of sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
(5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and may exhibit similar biological activities.
Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, which are known for their diverse pharmacological properties.
Sulfanylidene Compounds:
The uniqueness of (5Z)-5-[(2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-11-27-22(29)18(31-23(27)30)13-17-20(24-14-16-9-7-15(2)8-10-16)25-19-6-4-5-12-26(19)21(17)28/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13- |
InChI Key |
CCHAEAOENKUFSI-AQTBWJFISA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=C(C=C4)C)SC1=S |
Origin of Product |
United States |
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